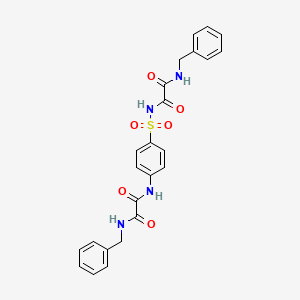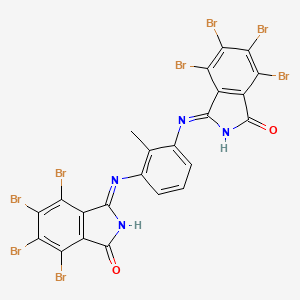
3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and isoindol-1-one groups, making it a subject of interest for researchers in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,5,6,7-tetrabromo-1H-isoindol-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindol-1-one derivatives, while reduction could produce partially or fully reduced compounds.
科学的研究の応用
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as high-performance pigments and dyes.
作用機序
The mechanism of action of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and isoindol-1-one groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one): Similar structure but with chlorine atoms instead of bromine.
N,N’-(1,3-Phenylene)dimaleimide: Contains maleimide groups instead of isoindol-1-one.
Uniqueness
3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is unique due to the presence of multiple bromine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
特性
CAS番号 |
82457-14-5 |
|---|---|
分子式 |
C23H8Br8N4O2 |
分子量 |
1011.6 g/mol |
IUPAC名 |
4,5,6,7-tetrabromo-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C23H8Br8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37) |
InChIキー |
XYXBFIIHDWBWHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


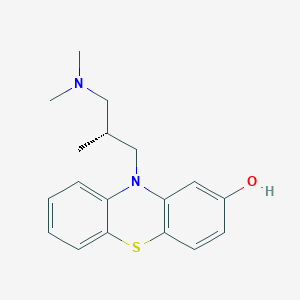
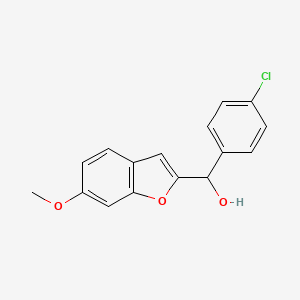
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
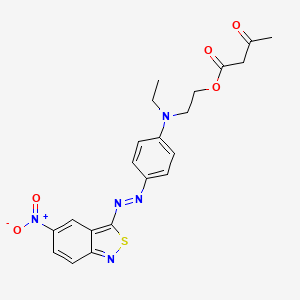
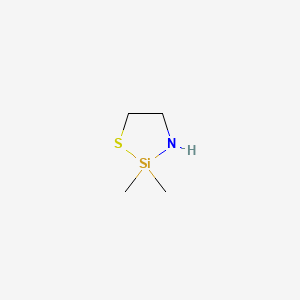
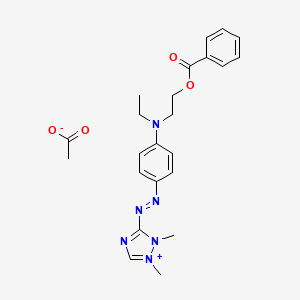
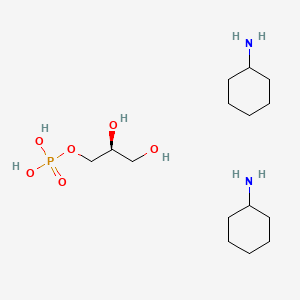

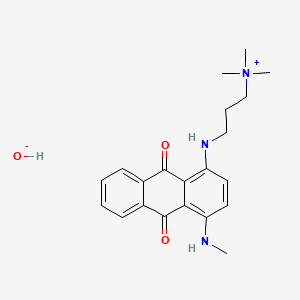
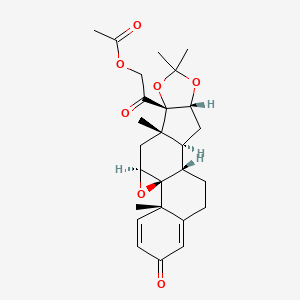
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
